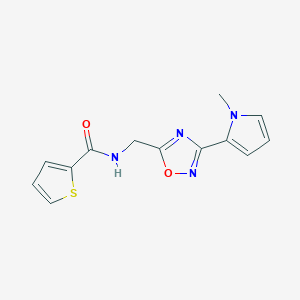![molecular formula C16H18F3N5O B2507665 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380097-91-4](/img/structure/B2507665.png)
2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine, also known as ETP-46321, is a novel small molecule compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Wirkmechanismus
The mechanism of action of 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is not fully understood, but studies have shown that it targets the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine inhibits this pathway, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been shown to have several biochemical and physiological effects. In cancer cells, 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine inhibits cell proliferation and induces cell death. In animal models of neurodegenerative diseases, 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been shown to improve cognitive function and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for cancer treatment. Another advantage is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments. Another limitation is the lack of information on its long-term effects and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine. One area of research is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the investigation of the long-term effects and potential side effects of 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine and its potential applications in other scientific research fields.
Synthesemethoden
2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 6-ethyl-4-pyrimidinamine with 1-bromo-4-(trifluoromethyl)benzene to form 2-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-bromo-5-(trifluoromethyl)pyrimidine. This compound is then reacted with potassium tert-butoxide in dimethyl sulfoxide to form 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been studied for its potential applications in various scientific research fields. One of the main areas of research is cancer treatment. Studies have shown that 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has also been shown to inhibit cell proliferation and induce cell death in cancer cells.
In addition to cancer treatment, 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that 2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-2-11-9-14(22-10-21-11)24-7-4-12(5-8-24)25-15-20-6-3-13(23-15)16(17,18)19/h3,6,9-10,12H,2,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWASRWWRKRNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)
![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)
![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)



![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507597.png)


![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)